"2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" structure and properties
"2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" structure and properties
An In-Depth Technical Guide to 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Modern Organic Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (E)-1-hexenylboronic acid pinacol ester, is a versatile and highly valuable reagent in the field of organic synthesis. As a member of the boronic ester family, its significance lies in its stability, ease of handling, and its role as a key building block in the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The information presented herein is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Physicochemical Properties
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature. Its key properties are summarized in the table below. It is important to note that multiple CAS numbers are sometimes associated with this compound in commercial listings.
| Property | Value | Reference(s) |
| CAS Number | 126688-97-9, 154820-94-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₃BO₂ | [1][2] |
| Molecular Weight | 210.12 g/mol | [2][3][4] |
| Density | 0.875 g/mL at 25 °C | [1][4] |
| Boiling Point | 62-65 °C at 0.5-0.6 mmHg | [1][4] |
| Flash Point | 197 °F (91.7 °C) | [1][4] |
| Refractive Index | n20/D 1.443 | [4] |
| Physical Form | Solid or liquid | |
| Storage | Store at 2-8 °C or in a freezer at -20°C under an inert atmosphere. | [1] |
Synthesis of 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The most common and efficient method for the synthesis of (E)-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[5][6][7] This approach offers high stereoselectivity, yielding the desired (E)-isomer.
Experimental Protocol: Hydroboration of 1-Hexyne
This protocol is based on the dicyclohexylborane-mediated hydroboration of 1-alkynes with pinacolborane.[5][6]
Materials:
-
1-Hexyne
-
Pinacolborane (HBPin)
-
Dicyclohexylborane (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
Reaction Setup: Under an argon atmosphere, a flame-dried round-bottom flask is charged with 1-hexyne (1.0 equivalent).
-
Addition of Reagents: Pinacolborane (1.1 equivalents) is added to the flask.
-
Catalyst Introduction: A catalytic amount of dicyclohexylborane (e.g., 5 mol%) is added to the reaction mixture. The use of a catalyst is crucial for the reaction to proceed at a reasonable rate at room temperature.[6]
-
Reaction Conditions: The reaction is stirred at room temperature under neat conditions (without solvent) or in a minimal amount of anhydrous THF. The progress of the reaction can be monitored by GC-MS or TLC.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and washed with water to remove any water-soluble byproducts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[5]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organoboranes can be sensitive to air and moisture, so an inert atmosphere (argon or nitrogen) is essential to prevent degradation of the reagents and product.
-
Anhydrous Solvents: Water can react with the borane reagents, leading to undesired side reactions.
-
Catalyst: Dicyclohexylborane facilitates the hydroboration by acting as a hydride transfer agent, allowing the reaction to proceed under mild conditions.[6]
Spectroscopic Characterization
The structure of 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (J ≈ 18 Hz), indicative of the (E)-configuration.[5] Other expected signals include a triplet for the terminal methyl group of the hexenyl chain, multiplets for the methylene groups, and a sharp singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two vinyl carbons, the alkyl carbons of the hexenyl chain, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending frequencies for the alkyl and alkenyl groups, as well as strong B-O stretching bands.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating C(sp²)-C(sp²) linkages.[11]
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by a base, transfers its organic group (R²) to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the coupling of 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl halide.
Materials:
-
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an alkoxide like LiOtBu)[12]
-
Solvent (e.g., dioxane/water mixture, toluene, or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equivalent), 2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired coupled product.
Handling and Safety
2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a combustible liquid and can cause irritation. Proper safety precautions should be taken during its handling and use.
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
Store in a well-ventilated place. Keep container tightly closed.
References
- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820.
- Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Accounts of chemical research, 47(4), 1288-1300.
- Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Journal of the American Chemical Society, 130(48), 16480-16481.
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